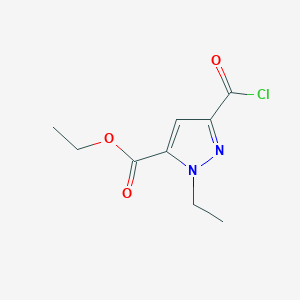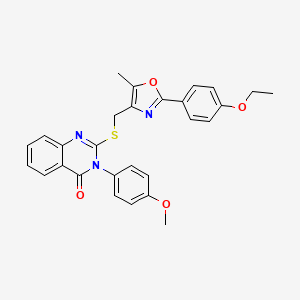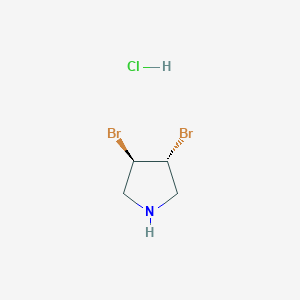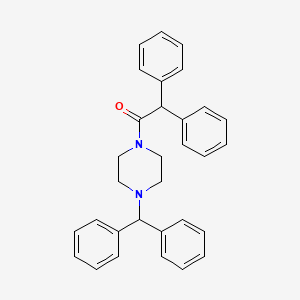
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate (ECPC) is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. ECPC is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate is primarily through its inhibition of FAAH. FAAH is responsible for breaking down anandamide, which is an endocannabinoid that has been shown to have a range of physiological effects. By inhibiting FAAH, Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate increases anandamide levels, which can lead to a range of physiological effects.
Biochemical and Physiological Effects
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects. One of the most significant effects is its inhibition of FAAH, which leads to an increase in anandamide levels. Anandamide has been shown to have a range of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized, making it readily available for research. It also has a well-defined mechanism of action, which makes it a valuable tool for investigating the endocannabinoid system. However, there are also limitations to the use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in vivo. Additionally, the effects of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate may be influenced by factors such as dosage and administration route, which can make it difficult to compare results across studies.
将来の方向性
There are several future directions for research on Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate. One area of interest is the potential use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate as an anti-inflammatory agent. Further research is needed to determine the efficacy of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate in reducing inflammation in vivo. Another area of interest is the potential use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate as a tool for investigating the endocannabinoid system. Future research could focus on the development of new compounds that are more selective for FAAH inhibition, as well as the investigation of the effects of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate on other components of the endocannabinoid system. Overall, Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has significant potential as a tool for scientific research, and further investigation is needed to fully understand its effects and potential applications.
合成法
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate can be synthesized through a multi-step reaction starting with 2-ethyl-3-hydroxypyrazine. The first step involves the chlorination of the hydroxyl group using thionyl chloride to form 2-ethyl-3-chloropyrazine. This is followed by the reaction of the chloropyrazine with ethyl oxalyl chloride to form ethyl 2-ethyl-3-chloropyrazine-5-carboxylate. The final step involves the reaction of the ethyl 2-ethyl-3-chloropyrazine-5-carboxylate with hydrazine hydrate to form Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate.
科学的研究の応用
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to have a range of scientific research applications. One of the most promising applications is in the study of the endocannabinoid system. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which can have a range of physiological effects. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-12-7(9(14)15-4-2)5-6(11-12)8(10)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPUKDWVYNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylnaphthalene-2-carboxamide](/img/structure/B2972190.png)
![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2972202.png)
![N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2972203.png)


![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)
![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)